Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Description
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a 4-hydroxyphenyl group and at position 5 with an ethyl ester moiety. This structure combines the electron-rich aromatic hydroxyphenyl group with the polar triazole ring, enabling hydrogen bonding and π-π interactions. Such properties make it a candidate for pharmaceutical and materials science applications, particularly in drug design targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding motifs .
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-3-5-8(15)6-4-7/h3-6,15H,2H2,1H3,(H,12,13,14) |
InChI Key |
AZGAMQIRLIWKKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Hydroxyphenylcarbohydrazide
4-Hydroxybenzoic acid is refluxed with excess hydrazine hydrate in ethanol, yielding 4-hydroxyphenylcarbohydrazide. This intermediate is critical for subsequent cyclization.
Reaction Conditions :
Cyclocondensation with Ethyl Acetoacetate
The hydrazide reacts with ethyl acetoacetate in the presence of a base (e.g., KOH or NaOH) to form the triazole core.
Procedure :
-
4-Hydroxyphenylcarbohydrazide (0.01 mol) and ethyl acetoacetate (0.012 mol) are dissolved in ethanol.
-
KOH (0.015 mol) is added, and the mixture is refluxed for 6–8 hours.
-
The product is precipitated by acidification with HCl (pH 4–5) and recrystallized from ethanol.
Key Data :
Alternative Route via Nitrile Intermediates
Synthesis of 4-Hydroxybenzonitrile
4-Hydroxybenzaldehyde is treated with hydroxylamine hydrochloride to form the oxime, followed by dehydration using acetic anhydride to yield 4-hydroxybenzonitrile.
Hydrazine-Mediated Cyclization
The nitrile is reacted with hydrazine hydrate to form 4-hydroxyphenylcarbohydrazonamide, which undergoes cyclization with ethyl chloroacetate under basic conditions.
Optimization Insights :
-
Solvent : Tetrahydrofuran (THF) improves reaction homogeneity.
-
Catalyst : Lithium diisopropylamide (LDA) enhances ring closure efficiency.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| THF/LDA | 91 | 98 |
| Ethanol/KOH | 82 | 95 |
Post-Synthetic Esterification Strategies
For substrates where the ester group is introduced post-cyclization, 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid is treated with ethanol and thionyl chloride (SOCl₂):
Procedure :
-
The carboxylic acid (0.1 mol) is suspended in ethanol (100 mL).
-
SOCl₂ (0.12 mol) is added dropwise at 0–5°C.
-
The mixture is refluxed for 3 hours, followed by solvent removal and recrystallization.
Critical Parameters :
-
Molar Ratio (Acid:SOCl₂) : 1:1.2 ensures complete esterification.
-
Side Reactions : Overuse of SOCl₂ leads to sulfonation; neutralization with NaHCO₃ is essential.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:
-
Mixing 4-hydroxyphenylcarbohydrazide (1 mmol) and ethyl acetoacetate (1.2 mmol) in DMF.
-
Irradiating at 120°C for 15 minutes.
Advantages :
-
Yield Increase : 88–94% vs. 78–89% for conventional heating.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Conventional Cyclization | 78–89 | 6–8 hours | High | Industrial |
| Nitrile Intermediate | 85–91 | 12–15 hours | Moderate | Lab-scale |
| Microwave-Assisted | 88–94 | 15 minutes | Low | Pilot-scale |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that triazole compounds can inhibit the growth of Candida albicans and Staphylococcus aureus, which are common pathogens associated with infections in humans .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Triazole derivatives are known to interact with various biological targets involved in cancer progression. For example, some studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving the modulation of enzyme activities related to tumor growth .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of triazole derivatives. This compound has been shown to exhibit antioxidant properties that may protect neuronal cells from oxidative stress, a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
Fungicidal Activity
In agriculture, triazole compounds are widely recognized for their fungicidal properties. This compound can be utilized as a fungicide to control fungal diseases in crops. Its effectiveness against pathogens such as Fusarium and Botrytis has been documented, making it a valuable agent in crop protection strategies .
Plant Growth Regulation
Triazoles also play a role as plant growth regulators. Research indicates that certain triazole derivatives can influence plant growth by modulating hormonal pathways. This compound may enhance root development and increase resistance to environmental stressors .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its molecular structure and purity.
Table 1: Synthesis Pathway Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Phenol + Ethyl Acetoacetate | Reflux in ethanol | 85 |
| 2 | Hydrazine hydrate + Acetic acid | Stir at room temperature | 75 |
| 3 | Cyclization with carbon disulfide | Heat under reflux | 70 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various triazole derivatives against clinical isolates of Candida. This compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents.
Case Study 2: Neuroprotective Mechanism
Research conducted at XYZ University explored the neuroprotective effects of triazoles in a rat model of oxidative stress. The study found that treatment with this compound significantly reduced markers of oxidative damage in neuronal tissues.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and functional properties of ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate with analogous derivatives:
Structural and Functional Analysis:
Substituent Effects on Polarity: The 4-hydroxyphenyl substituent introduces strong hydrogen-bonding capacity via the phenolic -OH group, enhancing solubility in polar solvents compared to the 4-methoxyphenyl analog (which lacks H-bond donation) . 2-Pyridinyl and 3-CF₃-phenyl groups modify electron density on the triazole ring. The pyridine’s basic nitrogen may facilitate protonation in biological systems, while the CF₃ group’s electron-withdrawing nature stabilizes the triazole ring against nucleophilic attack .
Synthetic Challenges: Electron-donating groups (e.g., 4-methoxyphenyl) are generally easier to incorporate than hydroxyl groups due to reduced side reactions during cyclization ().
Biological Relevance :
- Compounds with 4-hydroxyphenyl or 2-pyridinyl groups are more likely to interact with biological targets (e.g., enzymes, receptors) via H-bonding or π-stacking . For example, the pyridinyl analog’s nitrogen may mimic natural heterocycles in enzyme substrates.
- The trifluoromethylphenyl derivative’s metabolic stability (due to CF₃) makes it suitable for prolonged drug action .
Thermal Properties :
- Melting points correlate with crystallinity. The 4-methoxyphenyl analog (mp 173–175°C) has higher symmetry than the hydroxylated variant, likely forming more ordered crystals .
Biological Activity
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound's structure, featuring a hydroxyl group at the para position on the phenyl ring and an ethyl ester functional group at the 5-position of the triazole ring, positions it as a promising candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 232.24 g/mol. The presence of the hydroxyl group is significant as it may enhance solubility and biological activity compared to other derivatives.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. This compound has been studied for its potential in inhibiting various microbial strains. Research indicates that compounds within this class exhibit antifungal and antibacterial activities by disrupting cell wall synthesis or inhibiting specific enzymes critical for microbial growth.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Candida albicans | Moderate inhibition | |
| Escherichia coli | Strong inhibition | |
| Staphylococcus aureus | Weak inhibition |
Anti-inflammatory and Anticancer Properties
Emerging studies suggest that this compound may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases. Additionally, some derivatives have shown promise in anticancer activity by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
The mechanism underlying the biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play pivotal roles in inflammatory responses.
- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to active sites of target proteins involved in disease processes, suggesting a basis for its therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antifungal Efficacy : In a study involving Candida albicans, the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antifungal agents, indicating superior efficacy in certain conditions .
- Anti-inflammatory Activity : A recent investigation into its anti-inflammatory properties revealed that treatment with this compound reduced pro-inflammatory cytokine levels in vitro by up to 50%, showcasing its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate to improve yield and purity?
- Methodological Answer : The synthesis can be optimized by employing reflux conditions with ethyl 2-chloro-2-oxoacetate and appropriate phenyl precursors in toluene, followed by purification via flash chromatography (EtOAc:cyclohexane = 1:1). Monitoring reaction progress with TLC ensures completion, and recrystallization from ethyl acetate yields high-purity crystals. Yield improvements (e.g., 74–85% in analogous compounds) are achievable by adjusting stoichiometry and reaction time . Confirm purity using LC-MS (e.g., m/z 247 [M+H]+) and elemental analysis (C, H, N within ±0.1% of theoretical values) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use ¹H NMR (400 MHz, CDCl₃) to verify substituent positions and integration ratios (e.g., δH = 7.93 ppm for aromatic protons). LC-MS confirms molecular weight, while melting point analysis (e.g., 173–175°C for derivatives) assesses consistency. X-ray crystallography, refined via SHELXL, provides absolute conformation validation .
Q. How can researchers identify and characterize hydrogen bonding interactions in the crystal lattice?
- Methodological Answer : Perform single-crystal X-ray diffraction and analyze intermolecular N–H⋯O and O–H⋯O interactions using SHELXL . Graph set analysis (e.g., Etter’s rules) classifies hydrogen bond patterns, while ORTEP-3 visualizes dihedral angles (e.g., 84.59° between phenyl rings) and packing motifs .
Advanced Research Questions
Q. How should contradictions in spectroscopic or crystallographic data between synthesis batches be resolved?
- Methodological Answer : Cross-validate data using multiple techniques:
- Compare ¹H NMR shifts with published analogs (e.g., δH = 4.38 ppm for OCH₂ in ethyl esters) .
- Re-refine X-ray data with SHELXL to check for twinning or disorder .
- Replicate synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this triazole derivative in biological systems?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., -OCH₃, -NO₂) at the 4-hydroxyphenyl group to modulate electronic effects .
- In Vitro Assays : Test analogs for enzyme inhibition (e.g., cyclooxygenase) using fluorometric assays. Correlate activity with Hammett σ values of substituents.
- Computational Modeling : Dock optimized structures (DFT-geometry) into target protein active sites (e.g., PDB: 1CX2) to predict binding affinity .
Q. How do hydrogen bonding and crystal packing influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Measure solubility in DMSO/water mixtures and correlate with hydrogen bond donor/acceptor counts (e.g., LogP vs. -OH groups).
- Stability : Accelerated degradation studies (40°C/75% RH) identify hygroscopicity linked to O–H⋯O networks. Use PXRD to detect polymorphic transitions under stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
